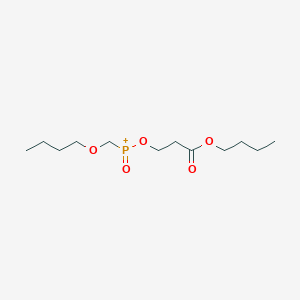
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is a member of the oxophosphanium family, characterized by the presence of phosphorus, oxygen, and butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium typically involves the reaction of butoxymethyl and 3-butoxy-3-oxopropoxy groups with a phosphorus-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (Butoxymethyl)(2-hydroxyethyl)dimethylazanium chloride
- (Butoxymethyl)(2-hydroxypropyl)dimethylazanium chloride
Uniqueness
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium is unique due to its specific combination of butoxy and oxophosphanium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
61388-24-7 |
|---|---|
Molecular Formula |
C12H24O5P+ |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
butoxymethyl-(3-butoxy-3-oxopropoxy)-oxophosphanium |
InChI |
InChI=1S/C12H24O5P/c1-3-5-8-15-11-18(14)17-10-7-12(13)16-9-6-4-2/h3-11H2,1-2H3/q+1 |
InChI Key |
FEENPDOLJUCNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC[P+](=O)OCCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















